Cas no 2097935-46-9 (1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine)
1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine
- 1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine
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- Inchi: 1S/C15H12ClN7/c1-9-5-13(17)23(21-9)15-12-7-20-22(14(12)18-8-19-15)11-4-2-3-10(16)6-11/h2-8H,17H2,1H3
- InChI Key: GHARETQAOVPJIL-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)N1C2C(C=N1)=C(N=CN=2)N1C(=CC(C)=N1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 425
- XLogP3: 2.8
- Topological Polar Surface Area: 87.4
1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM331166-10mg |
1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine |
2097935-46-9 | 95%+ | 10mg |
$284 | 2021-06-16 | |
| Chemenu | CM331166-100mg |
1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine |
2097935-46-9 | 95%+ | 100mg |
$826 | 2021-06-16 | |
| Chemenu | CM331166-10mg |
1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine |
2097935-46-9 | 95%+ | 10mg |
$188 | 2023-02-02 | |
| Chemenu | CM331166-100mg |
1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine |
2097935-46-9 | 95%+ | 100mg |
$586 | 2023-02-02 |
1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine
1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine (CAS No. 2097935-46-9): An Emerging Compound in Medicinal Chemistry
1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine (CAS No. 2097935-46-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in drug discovery, and the presence of the 3-chlorophenyl and 3-methyl-1H-pyrazol-5-amine moieties in this compound further enhances its pharmacological profile. Recent studies have shown that 1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine exhibits potent inhibitory activity against various kinases, making it a promising lead compound for the development of targeted therapies.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the kinase inhibitory activity of 1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine. The results demonstrated that this compound selectively inhibits the activity of several key kinases involved in cancer progression, such as ABL, SRC, and BTK. This selective inhibition profile suggests that the compound could be developed into a more specific and effective anticancer agent with reduced off-target effects.
Furthermore, the structural optimization of 1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine has been a focus of recent research efforts. By modifying the substituents on the pyrazole ring and the phenyl group, scientists have been able to fine-tune the compound's pharmacokinetic properties and enhance its bioavailability. These optimizations have led to the identification of several analogs with improved potency and selectivity.
The pharmacological evaluation of these analogs has revealed promising results in both in vitro and in vivo models. For instance, one analog showed significant antitumor activity in a xenograft mouse model of human breast cancer. The compound was able to effectively inhibit tumor growth without causing significant toxicity to normal tissues. These findings highlight the potential of 1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine as a lead compound for further drug development.
In addition to its anticancer properties, 1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine has also shown potential in other therapeutic areas. For example, preliminary studies have indicated that this compound may have anti-inflammatory effects by modulating cytokine production and reducing inflammation in animal models of arthritis. This dual functionality makes it an attractive candidate for multifaceted therapeutic applications.
The synthesis of 1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine involves a multi-step process that includes the formation of the pyrazole ring and subsequent functionalization with the desired substituents. Recent advancements in synthetic methodologies have made it possible to produce this compound with high yield and purity, facilitating its use in preclinical studies.
The future prospects for 1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-y]-l]------------
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